molecular formula C19H16N2O3S B12473823 ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate

ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate

Cat. No.: B12473823
M. Wt: 352.4 g/mol
InChI Key: BBRGPDFFKOTBSO-UHFFFAOYSA-N
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Description

Ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate is a complex organic compound that belongs to the class of thieno[2,3-a]carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole, which can then be further modified to obtain the desired thieno[2,3-a]carbazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival of cancer cells or pathogens . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate stands out due to its unique thieno[2,3-a]carbazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and advanced materials.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 2-formamido-10-methylthieno[2,3-a]carbazole-3-carboxylate

InChI

InChI=1S/C19H16N2O3S/c1-3-24-19(23)15-13-9-8-12-11-6-4-5-7-14(11)21(2)16(12)17(13)25-18(15)20-10-22/h4-10H,3H2,1-2H3,(H,20,22)

InChI Key

BBRGPDFFKOTBSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC3=C2N(C4=CC=CC=C34)C)NC=O

Origin of Product

United States

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